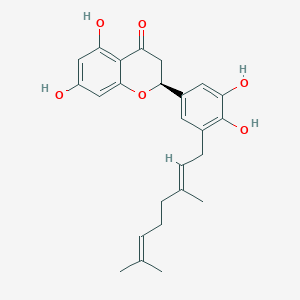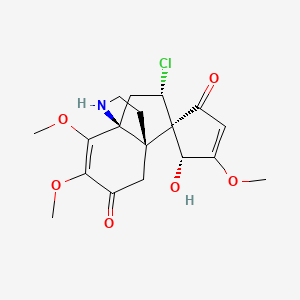
Dauricumidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dauricumidine is a natural product found in Hypserpa nitida and Menispermum dauricum with data available.
Scientific Research Applications
1. Inhibitory Effects on HERG Potassium Channels
Dauricumidine, derived from Menispermum dauricum, has been studied for its effects on human-ether-a-go-go-related gene (HERG) potassium channels. Zhao et al. (2012) found that Dauricumidine inhibited these channels in a concentration-dependent manner, which could be a molecular mechanism for its reported action potential duration prolongation (Zhao et al., 2012).
2. Role in Chlorinated Alkaloid Formation
Sugimoto et al. (2001) demonstrated the conversion processes among various alkaloids in Menispermum dauricum root culture, including the transformation of dauricumidine. Their study provides insights into the biosynthetic pathways of these alkaloids (Sugimoto et al., 2001).
3. Anti-Hepatitis B Virus Constituents
Dauricumidine was also identified as an active compound against Hepatitis B virus (HBV) in a study by Cheng et al. (2007). They found that it exhibited significant inhibitory effects on HBV surface antigen secretion (Cheng et al., 2007).
4. Anti-inflammatory and Immunomodulatory Effects
Li et al. (2018) explored the effects of dauricine, isolated from Menispermum dauricum, on severe pneumonia. They found that dauricine modulated inflammatory responses and might offer a new therapeutic approach for severe pneumonia (Li et al., 2018).
5. Apoptotic and Cytotoxic Effects
A study by Jin et al. (2012) discussed the apoptotic effect of dauricine in cultured human bronchial epithelial cells, indicating its potential role in inducing cell death in certain contexts (Jin et al., 2012).
properties
Product Name |
Dauricumidine |
|---|---|
Molecular Formula |
C18H22ClNO6 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
(1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |
InChI |
InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3/t11-,14-,16+,17+,18+/m0/s1 |
InChI Key |
SBALNGLYQFMKPR-MOSHLBJQSA-N |
Isomeric SMILES |
COC1=CC(=O)[C@@]2([C@H]1O)[C@H](C[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)Cl |
Canonical SMILES |
COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |
synonyms |
acutumidine dauricumidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



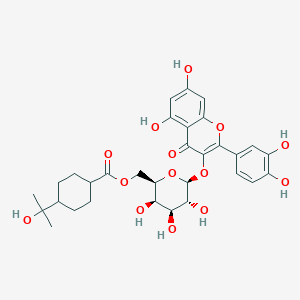
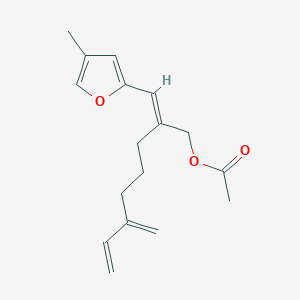
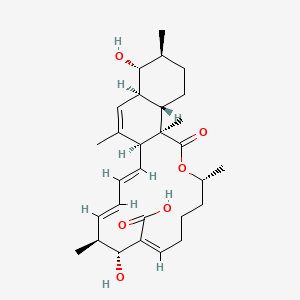
![3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one](/img/structure/B1248135.png)
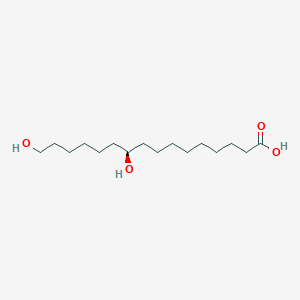
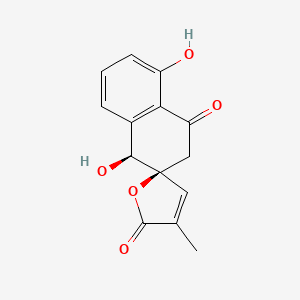
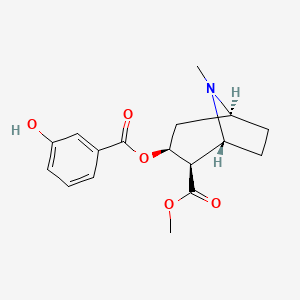
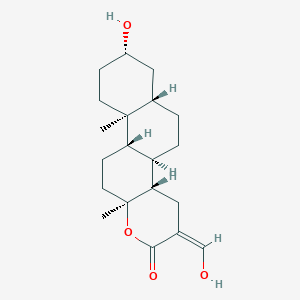
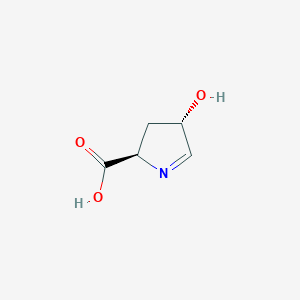

![(1E,5R,8S,19R,21S,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248148.png)
![[(4S,5R,6S)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate](/img/structure/B1248149.png)
